molecular formula C7H5ClF2O B3095017 2-Chloro-3,4-difluoroanisole CAS No. 1261769-08-7

2-Chloro-3,4-difluoroanisole

Cat. No. B3095017
CAS RN: 1261769-08-7
M. Wt: 178.56 g/mol
InChI Key: PNWFCPKFFPQKNS-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluoroanisole is an organic compound with the IUPAC name 2-chloro-3,4-difluoro-1-methoxybenzene . It has a molecular weight of 178.57 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with chlorine, fluorine, and methoxy groups attached.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Molecular Structure and Conformations

  • Molecular Structures and Conformations : Studies on similar compounds such as 4-fluoroanisole and 3,4-difluoroanisole have revealed insights into molecular structures and conformational properties using methods like gas electron diffraction and quantum chemical calculations (Giricheva et al., 2004). These studies are crucial in understanding the physical and chemical properties of 2-Chloro-3,4-difluoroanisole and related compounds.

Conformation and Structural Analysis

  • Geometric Structure and Conformation : Research on derivatives like 2,6-difluoroanisole has been performed to determine geometric structure and conformation, using techniques like gas electron diffraction and quantum chemical calculations (Zarembo et al., 2006). These insights are valuable for predicting the behavior of this compound in various conditions.

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Studies demonstrate the preparation of related compounds like (phenyldifluoromethyl)- and (phenoxydifluoromethyl)-silanes, showcasing the potential of this compound in synthesizing fluorinated group-containing compounds (Guidotti et al., 2004).

Spectroscopy and Theoretical Calculations

  • Resonant Two-Photon Ionization Spectroscopy : Research on isotopomers of similar compounds like cis and trans 3-chloro-4-fluoroanisole has been conducted using mass-analyzed resonant two-photon ionization technique and theoretical calculations, which are relevant for understanding the spectroscopic properties of this compound (Yu et al., 2011).

Quantum Chemical Analysis

  • Quantum Chemical Calculations of Molecular Structure : Quantum chemical studies, such as those conducted on 2,4-difluoroanisole, provide detailed insights into molecular vibrations, electronic transitions, and other important properties that are relevant for understanding this compound (International Journal of Recent Technology and Engineering, 2020).

Catalytic Applications

  • Selective Catalytic Fluorination : Research has been conducted on the catalytic fluorination of related compounds, indicating potential applications of this compound in chemical synthesis and catalytic processes (Mao et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-chloro-1,2-difluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWFCPKFFPQKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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